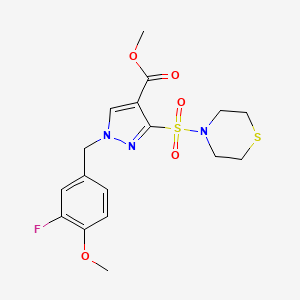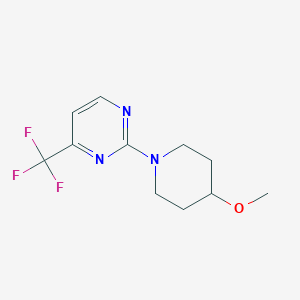
2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as MPTP and is a pyrimidine derivative that contains a trifluoromethyl group and a methoxypiperidine moiety.
科学的研究の応用
Corrosion Inhibition
New pyrimidine derivatives have been synthesized and studied for their inhibitive action against the corrosion of mild steel in acidic medium. These studies include electrochemical techniques, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM). Density functional theory (DFT) was also employed for theoretical calculations, highlighting the potential application of such derivatives in corrosion protection (Yadav et al., 2015).
Synthesis and Marine Alkaloid Studies
Research focused on the synthesis of pyrimidine derivatives, specifically targeting marine alkaloids like variolins and meridianins. This includes a nine-step synthesis process, contributing to the understanding of marine-origin compounds and their potential applications (Fresneda et al., 2000).
ASK1 Inhibitors
Pyrimidine derivatives have been claimed as ASK1 inhibitors, useful in the treatment of inflammation and pain. The broad potential utility of these compounds, especially for conditions like osteoarthritis and neuropathic pain, highlights their importance in medical research (Norman, 2012).
Chemical and Biological Studies
There is research on the azannulation of hexadienones leading to the formation of pyridines and pyrimidines. These classes of compounds are significant from both chemical and biological perspectives, showcasing the versatility of pyrimidine derivatives in various fields of study (Cocco et al., 2001).
Photophysical Studies
Pyrimidine-based push-pull systems have been synthesized and analyzed for their photophysical properties. These studies, involving solvatochromic and time-resolved spectroscopy, are critical for the development of organic materials in fields like white organic light-emitting diodes (WOLEDs) (Fecková et al., 2020).
Antifungal Effects
Research on pyrimidine derivatives has shown antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This highlights the potential use of these compounds in developing new antifungal agents (Jafar et al., 2017).
Antiviral Activity
Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have revealed their potential in inhibiting retrovirus replication. This indicates the significance of pyrimidine derivatives in antiviral research, particularly against human immunodeficiency virus (HIV) (Hocková et al., 2003).
Herbicidal Activity
Research on 6-(4-phenoxyphenoxy)pyrimidines and triazines has shown high herbicidal activity, especially when methoxy groups are present at specific positions on the pyrimidine and triazine rings. This demonstrates the agricultural applications of pyrimidine derivatives in weed control (Nezu et al., 1996).
特性
IUPAC Name |
2-(4-methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-18-8-3-6-17(7-4-8)10-15-5-2-9(16-10)11(12,13)14/h2,5,8H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVWXNMROZODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

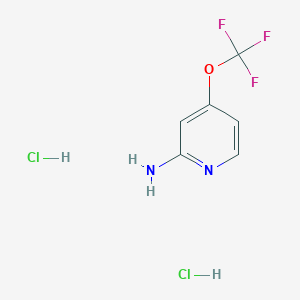

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2891648.png)

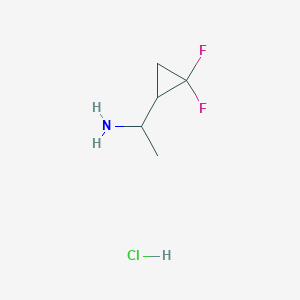

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
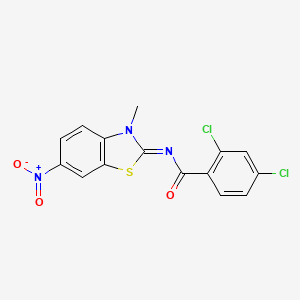
![ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2891656.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B2891658.png)
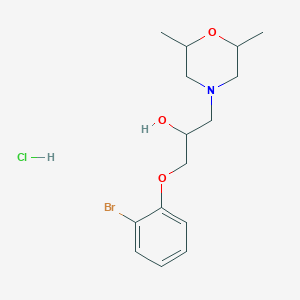
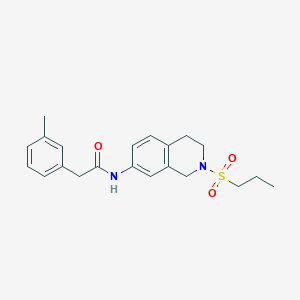
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2891662.png)
